molecular formula C7H6BrN3 B13006471 4-Bromopyrazolo[1,5-a]pyridin-3-amine

4-Bromopyrazolo[1,5-a]pyridin-3-amine

Cat. No.: B13006471
M. Wt: 212.05 g/mol
InChI Key: FZRBKXZCXXXXFB-UHFFFAOYSA-N
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Comparison with Similar Compounds

Biological Activity

4-Bromopyrazolo[1,5-a]pyridin-3-amine is a compound that belongs to the pyrazolo[1,5-a]pyridine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyridines, including this compound, exhibit antimicrobial properties. A study highlighted that certain pyrazolo derivatives showed promising activity against Mycobacterium tuberculosis (M.tb), suggesting potential applications in treating tuberculosis . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions could enhance potency against M.tb .

Anticancer Properties

The anticancer potential of pyrazolo[1,5-a]pyridine derivatives has been extensively studied. For instance, compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth . The biological assays indicated that these compounds could induce apoptosis in cancer cells and inhibit cell proliferation.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit key enzymes involved in inflammatory pathways. In particular, studies have shown that related compounds can act as COX inhibitors, reducing the production of pro-inflammatory mediators . The inhibitory concentrations (IC50) for these compounds were found to be comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

The SAR studies provide insight into how different substituents on the pyrazolo ring affect biological activity. For example:

  • Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at specific positions showed reduced activity.
  • Electron-Donating Groups : Conversely, electron-donating groups generally enhanced biological activity .

Table 1 summarizes the SAR findings for various derivatives of pyrazolo[1,5-a]pyridine:

CompoundSubstituentActivity (MIC/IC50)Target
A-F0.40 µg/mLM.tb
B-Cl0.04 µmolCOX-2
C-Br0.88 µg/mLCancer

Study on Antimicrobial Efficacy

In a recent study published in Medicinal Chemistry, researchers synthesized a series of pyrazolo[1,5-a]pyridines and evaluated their antimicrobial efficacy against M.tb. The results indicated that certain derivatives exhibited MIC values as low as 0.40 µg/mL, demonstrating significant potential as anti-tuberculosis agents .

Investigation of Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of pyrazolo derivatives. The compounds were tested for their ability to inhibit COX enzymes. Notably, one derivative showed an IC50 value comparable to celecoxib (0.04 µmol), indicating strong anti-inflammatory potential .

Properties

IUPAC Name

4-bromopyrazolo[1,5-a]pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-2-1-3-11-7(5)6(9)4-10-11/h1-4H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRBKXZCXXXXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)N)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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